molecular formula C36H32Cl2P2Pd+2 B8715003 Bis(triphenylphosphine)palladium(II) dichloride

Bis(triphenylphosphine)palladium(II) dichloride

Cat. No.: B8715003
M. Wt: 703.9 g/mol
InChI Key: YNHIGQDRGKUECZ-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)palladium(II) dichloride, also known as this compound, is an organometallic complex with the chemical formula PdCl₂(PPh₃)₂. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene and toluene. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)palladium(II) dichloride can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with triphenylphosphine in an ethanol solution. The reaction is typically carried out at temperatures between 60-70°C. The palladium(II) chloride is dissolved in hydrochloric acid and then diluted with ethanol. Separately, triphenylphosphine is dissolved in anhydrous ethanol and heated to 60°C. The palladium chloride solution is then added dropwise to the triphenylphosphine solution, and the mixture is stirred and maintained at 55°C for about 20 minutes. The resulting yellow precipitate is filtered, washed with ethanol, and dried under vacuum to obtain dichlorobis(triphenylphosphine)palladium .

Industrial Production Methods

In industrial settings, the production of dichlorobis(triphenylphosphine)palladium follows similar principles but on a larger scale. The use of ultrasonic waves during the reaction can enhance the yield and purity of the product. The reaction is carried out in ethanol solutions, and the product is obtained through filtration, washing, and vacuum drying. The yield of the product can reach over 98% with this method .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)palladium(II) dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)palladium include hydrazine, boronic acids, alkynes, and halides. The reactions are typically carried out in organic solvents like toluene, benzene, or chloroform, and under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from reactions involving dichlorobis(triphenylphosphine)palladium depend on the specific reaction type. For example, in Suzuki coupling, the major products are biaryl compounds, while in Sonogashira coupling, the products are alkynes .

Mechanism of Action

The mechanism by which dichlorobis(triphenylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center with the ligands. The palladium atom in the complex is in a square planar geometry, which allows it to facilitate various coupling reactions. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions .

Comparison with Similar Compounds

Bis(triphenylphosphine)palladium(II) dichloride can be compared with other similar palladium complexes, such as:

The uniqueness of dichlorobis(triphenylphosphine)palladium lies in its high efficiency and versatility as a catalyst in various organic synthesis reactions, making it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C36H32Cl2P2Pd+2

Molecular Weight

703.9 g/mol

IUPAC Name

dichloropalladium;triphenylphosphanium

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2

InChI Key

YNHIGQDRGKUECZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Origin of Product

United States

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